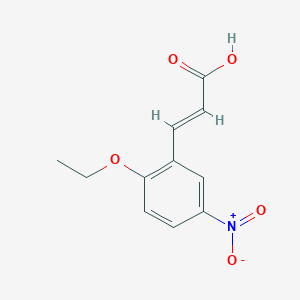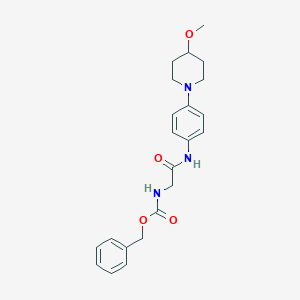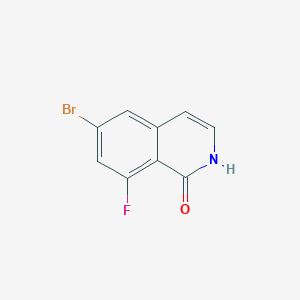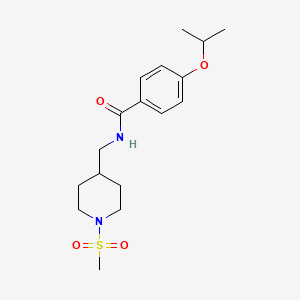![molecular formula C21H24N2O3 B2705075 N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide CAS No. 2418644-46-7](/img/structure/B2705075.png)
N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide, also known as CBMZ, is a chemical compound that has gained considerable attention in the field of medicinal chemistry. It belongs to the class of aziridines, which are three-membered heterocyclic compounds containing a nitrogen atom and two carbon atoms. CBMZ is a potent inhibitor of the protein kinase CHK1, which is involved in the DNA damage response pathway.
Mechanism of Action
N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide binds to the ATP-binding pocket of CHK1 and inhibits its activity. This leads to the accumulation of DNA damage and the activation of the cell cycle checkpoint. The activation of the checkpoint leads to cell cycle arrest, allowing time for the damaged DNA to be repaired. However, in cancer cells, which have defects in the DNA damage response pathway, the accumulation of DNA damage leads to cell death.
Biochemical and Physiological Effects:
N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit tumor growth in animal models. However, it has not been tested in clinical trials yet. N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide is its selectivity for CHK1. This makes it a useful tool for studying the DNA damage response pathway. However, its potency and selectivity also make it difficult to synthesize and handle. Another limitation is the lack of clinical data on its safety and efficacy.
Future Directions
There are several potential future directions for N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide research. One direction is the development of more potent and selective CHK1 inhibitors. Another direction is the investigation of combination therapies, where N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide is used in combination with other anticancer agents. Additionally, the role of CHK1 in other cellular processes, such as DNA replication and cell division, could be further explored. Finally, the potential use of N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide in other diseases, such as neurodegenerative diseases, could be investigated.
Synthesis Methods
The synthesis of N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 4-(bromomethyl)phenol to obtain 2-phenoxyacetophenone. This is then reacted with cyclobutanamine to obtain the intermediate product, which is further reacted with sodium hydride and epichlorohydrin to obtain N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide.
Scientific Research Applications
N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide has been extensively studied for its potential use as an anticancer agent. It has been shown to selectively inhibit the CHK1 protein kinase, which is involved in the DNA damage response pathway. This pathway is crucial for the repair of damaged DNA and the prevention of cancer. Inhibition of CHK1 leads to the accumulation of DNA damage and cell death, making it a promising target for cancer therapy.
properties
IUPAC Name |
N-[2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-21(15-25-18-9-2-1-3-10-18)22-19-11-4-5-12-20(19)26-14-17-13-23(17)16-7-6-8-16/h1-5,9-12,16-17H,6-8,13-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNDOYIKLISTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC=CC=C3NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

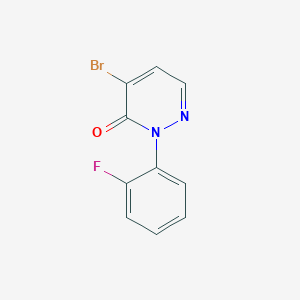
![2-(5-Chlorothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2704993.png)
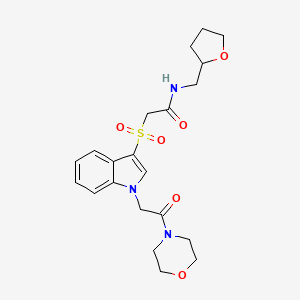
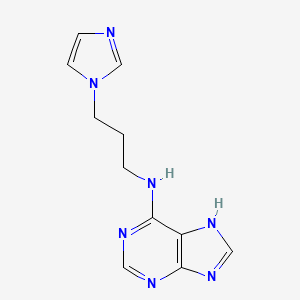
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2705000.png)
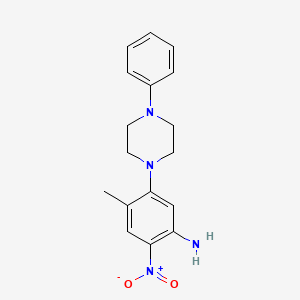
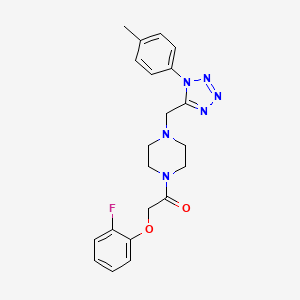
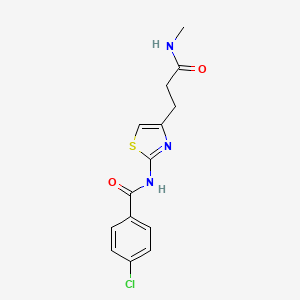
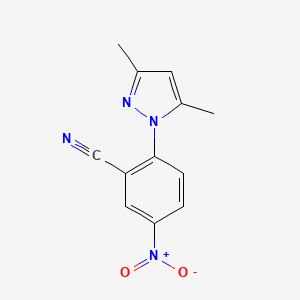
![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate](/img/structure/B2705008.png)
